molecular formula C19H24N4O2 B2607447 2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034278-53-8

2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No.: B2607447
CAS No.: 2034278-53-8
M. Wt: 340.427
InChI Key: ZUWNPCVFQUIANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs, including a cyclopropyl group, a methoxyphenethyl group, and a dihydropyrazolo[1,5-a]pyrazine moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . Attached to this ring would be a cyclopropyl group and a methoxyphenethyl group.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazine ring and the various substituents. Pyrazine derivatives have been shown to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Pathways : One study focused on the synthesis of various pyrazole and pyrazolopyrimidine derivatives, including those related to the compound . They established the structures of these compounds through spectral and elemental analysis (Hassan, Hafez, & Osman, 2014).

Biological Activity and Potential Therapeutic Uses

  • Cytotoxic Activity : The cytotoxic activity of synthesized pyrazole derivatives against Ehrlich Ascites Carcinoma (EAC) cells was evaluated, showing potential for cancer research (Hassan, Hafez, & Osman, 2014).
  • Potential Anticancer Derivatives : Another study synthesized pyrazoloacridine and indoloacridine derivatives, highlighting one compound's notable cytotoxicity in a cell line panel, hinting at possible anticancer applications (Bu, Chen, Deady, & Denny, 2002).
  • Antimicrobial Activity : Novel heterocyclic compounds synthesized from similar pyrazole derivatives were screened for antimicrobial activity, which could lead to applications in combating infections (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Chemical and Structural Studies

  • Chemical Structure Analysis : Studies have been conducted on the chemical structure and synthesis methods of various pyrazole derivatives, which are essential for understanding the properties and potential applications of these compounds (Tominaga, Honkawa, Hara, & Hosomi, 1990).
  • Ligand Synthesis and Complex Formation : Research into the synthesis of pyrazole ligands and their complexes with metal ions like platinum and palladium provides insight into their potential use in coordination chemistry and material science (Budzisz, Małecka, & Nawrot, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazine derivatives have shown a wide range of biological activities, suggesting that this compound could potentially have medicinal properties .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of more efficient synthesis methods .

Properties

IUPAC Name

2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-17-6-2-14(3-7-17)8-9-20-19(24)22-10-11-23-16(13-22)12-18(21-23)15-4-5-15/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWNPCVFQUIANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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